Sulfamethylthiazole

Description

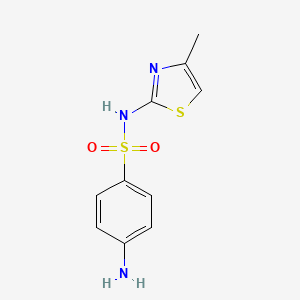

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVQYDYPDFFJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199481 | |

| Record name | Sulfamethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-59-3 | |

| Record name | Sulfamethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethylthiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'1-(4-methylthiazol-2-yl)sulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R12OZ3O07F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sulfamethylthiazole (CAS 515-59-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethylthiazole, with a CAS number of 515-59-3, is a sulfonamide antibiotic that has been utilized for its bacteriostatic activity against a range of gram-positive and gram-negative bacteria. This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, and relevant experimental protocols. Detailed spectral data and methodologies for its synthesis, purification, and analysis are presented to support research and development activities. The guide also visualizes the key signaling pathway of its antibacterial action and common resistance mechanisms, offering a deeper understanding for professionals in the field of drug development.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its fundamental physicochemical properties are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 515-59-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁N₃O₂S₂ | [1][3] |

| Molecular Weight | 269.3 g/mol | [1] |

| IUPAC Name | 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | [1] |

| Melting Point | 238-240 °C | |

| Boiling Point | 488 °C at 760 mmHg | [2] |

| Solubility | Water: Sparingly soluble | |

| pKa | 7.35 ± 0.50 | |

| logP (XLogP3) | 0.5 | [1] |

Mechanism of Action: Inhibition of Folate Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids, which are vital for bacterial growth and replication.[4][5][6]

The mechanism involves this compound mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA). Due to its structural similarity, this compound binds to the active site of DHPS, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][7] This blockage halts the production of dihydrofolic acid and, consequently, tetrahydrofolic acid, leading to the cessation of bacterial cell division.[4][6]

Mechanisms of Resistance

Bacterial resistance to sulfonamides, including this compound, is a significant clinical concern. The primary mechanisms of resistance involve alterations in the target enzyme, dihydropteroate synthase (DHPS).[8][9][10][11]

Two main mechanisms have been identified:

-

Mutations in the folP Gene: Chromosomal mutations in the folP gene, which encodes for DHPS, can lead to amino acid substitutions in the enzyme's active site. These changes reduce the binding affinity of sulfonamides while preserving the enzyme's ability to bind its natural substrate, pABA.[8][11]

-

Acquisition of sul Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul1, sul2, sul3). These genes encode for alternative, drug-resistant variants of DHPS that are insensitive to sulfonamides but still function to produce dihydropteroate.[8][9][10]

Experimental Protocols

Synthesis of 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

This protocol describes a general method for the synthesis of sulfonamides, adapted for this compound.

Materials:

-

4-acetamidobenzenesulfonyl chloride

-

Pyridine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

N-Sulfonylation: In a round-bottom flask, dissolve 2-amino-4-methylthiazole in pyridine. Cool the mixture in an ice bath.

-

Slowly add 4-acetamidobenzenesulfonyl chloride to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into ice-cold water to precipitate the N-acetylated intermediate.

-

Filter the precipitate, wash with cold water, and dry.

-

Deacetylation: Reflux the dried intermediate with aqueous hydrochloric acid for 1-2 hours.

-

Cool the solution and neutralize with a sodium hydroxide solution to precipitate the final product, 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide.

-

Filter the product, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[12][13]

Purification by Recrystallization

This protocol outlines a general procedure for the purification of sulfonamides by recrystallization.[14][15]

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent like propanol)

-

Activated charcoal (optional)

-

Filter paper

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethanol).

-

Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

-

Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.[14][15]

Analysis by High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC method for the analysis of sulfonamides, which can be adapted for this compound.[16][17][18][19][20]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., 0.025 M sodium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.

Chromatographic Conditions:

-

Flow Rate: 1.0 - 1.2 mL/min

-

Detection Wavelength: Approximately 260-270 nm (based on UV-Vis spectra of similar compounds)

-

Injection Volume: 20 µL

-

Column Temperature: 25-40 °C

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent. Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the this compound peak in the chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.[16][17][19]

Spectral Data

The following tables summarize representative spectral data for this compound and closely related sulfonamides. This information is crucial for the identification and characterization of the compound.

Table 2: UV-Visible Spectroscopy

| Compound | λmax (nm) | Solvent | Reference(s) |

| Sulfamethoxazole | 262, 285 | Aqueous | [21] |

| Sulfamethoxazole | 271 | - | [22][23] |

| Sulfamethazine | 268 | Acidic mobile phase | [24] |

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy (Representative Peaks)

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3400-3300 | N-H stretching (amine) | [25][26][27] |

| ~3300-3200 | N-H stretching (sulfonamide) | [25][26][27] |

| ~1620 | N-H bending (amine) | [25][26][27] |

| ~1590 | C=C stretching (aromatic) | [25][26][27] |

| ~1330 & ~1150 | Asymmetric and symmetric SO₂ stretching | [25][26][27] |

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy (Representative Chemical Shifts for Similar Structures)

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ¹H | ~7.6-7.8 | Aromatic protons ortho to SO₂ | [13][28][29] |

| ¹H | ~6.6-6.8 | Aromatic protons ortho to NH₂ | [13][28][29] |

| ¹H | ~5.8-6.0 | NH₂ protons | [13][28][29] |

| ¹H | ~2.3 | CH₃ protons on thiazole (B1198619) ring | [13] |

| ¹³C | ~150-155 | Aromatic carbon attached to NH₂ | [13][30] |

| ¹³C | ~128-130 | Aromatic CH carbons | [13][30] |

| ¹³C | ~113-115 | Aromatic CH carbons | [13][30] |

| ¹³C | ~168 | Thiazole carbon attached to sulfonamide | [13] |

Table 5: Mass Spectrometry (Representative Fragmentation)

| m/z | Proposed Fragment Ion | Reference(s) |

| 269 | [M+H]⁺ (for this compound) | |

| 156 | [H₂N-C₆H₄-SO₂]⁺ | [31][32][33] |

| 108 | [H₂N-C₆H₄-S]⁺ | [31][32][33] |

| 92 | [H₂N-C₆H₄]⁺ | [31][32][33] |

Conclusion

This technical guide provides a detailed and structured overview of the core properties of this compound (CAS 515-59-3). The compiled physicochemical data, along with detailed experimental protocols and an elucidation of its mechanism of action and resistance, serves as a valuable resource for researchers and professionals in drug development. The provided spectral data and visualizations of key pathways are intended to facilitate a deeper understanding and further investigation of this sulfonamide antibiotic.

References

- 1. This compound | C10H11N3O2S2 | CID 68194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. communities.springernature.com [communities.springernature.com]

- 10. pnas.org [pnas.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mt.com [mt.com]

- 15. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 16. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column | SIELC Technologies [sielc.com]

- 19. applications.emro.who.int [applications.emro.who.int]

- 20. redalyc.org [redalyc.org]

- 21. researchgate.net [researchgate.net]

- 22. sid.ir [sid.ir]

- 23. brieflands.com [brieflands.com]

- 24. UV-Vis Spectrum of Sulfamethazine | SIELC Technologies [sielc.com]

- 25. azooptics.com [azooptics.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. hmdb.ca [hmdb.ca]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era: An In-depth Technical Guide to the Historical Discovery of Sulfonamide Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discoveries that ushered in the age of antibacterial chemotherapy: the development of sulfonamide antibiotics. We will delve into the foundational experiments, key scientific figures, and the logical progression of research that led to the first class of effective systemic antimicrobial drugs. This document is intended for an audience with a technical background in the life sciences and drug development, offering detailed experimental insights and quantitative data from the pivotal studies of the 1930s.

The Genesis of a "Magic Bullet": Domagk and Prontosil

The story of sulfonamides begins in the laboratories of IG Farben in Germany, where pathologist and bacteriologist Gerhard Domagk was leading a program to identify synthetic dyes with antibacterial properties. Inspired by Paul Ehrlich's concept of a "magic bullet," the research aimed to find compounds that could selectively target pathogens without harming the host. In 1932, a red azo dye synthesized by chemists Fritz Mietzsch and Josef Klarer, initially designated KL 730 and later named Prontosil rubrum, showed remarkable efficacy not in the test tube, but within a living organism.[1][2]

Domagk's Foundational In Vivo Experiments

A crucial and initially perplexing observation was that Prontosil was inactive against streptococci in vitro.[3] This highlighted the importance of in vivo testing, a principle that Domagk championed. The groundbreaking experiments that demonstrated Prontosil's chemotherapeutic power were conducted in mice infected with a lethal dose of Streptococcus pyogenes.

Experimental Protocols: Murine Model of Streptococcal Sepsis (Domagk, 1932)

Objective: To determine the in vivo efficacy of Prontosil in treating lethal systemic Streptococcus pyogenes infection in mice.

Animal Model: Albino mice.

Infectious Agent: A virulent strain of Streptococcus pyogenes isolated from a human patient.

Infection Induction:

-

A lethal dose of the Streptococcus pyogenes culture was established through preliminary experiments.

-

Mice were infected intraperitoneally with a bacterial suspension containing a lethal dose of the bacteria. In his initial reported experiment, 26 mice were infected.[1][4]

Treatment:

-

The treatment group (12 mice) received a single oral dose of Prontosil administered via a stomach tube one and a half hours after infection.[1]

-

The control group (14 mice) received no treatment.[1]

Observation and Endpoints:

-

The primary endpoint was survival.

-

The mice were monitored over several days, and mortality was recorded.

Results: The results of Domagk's initial experiment were striking and provided the first strong evidence of Prontosil's life-saving potential.

| Group | Number of Mice | Treatment | Outcome |

| 1 | 14 | None (Control) | All 14 mice died within four days of infection.[1] |

| 2 | 12 | Single oral dose of Prontosil | All 12 mice survived the infection.[1] |

Caption: Multi-step synthesis of Sulfanilamide from Acetanilide.

Conclusion

The discovery of sulfonamide antibiotics was a landmark achievement in the history of medicine, representing the first successful use of synthetic drugs to systemically treat bacterial infections. The pioneering work of Gerhard Domagk, the insightful research of the Tréfouëls and their colleagues at the Pasteur Institute, and the meticulous clinical studies of Leonard Colebrook laid the foundation for the antibiotic era. This technical guide has provided an in-depth look at the key experiments, quantitative data, and scientific reasoning that propelled this revolution in medicine. The principles of in vivo screening, prodrug metabolism, and competitive enzyme inhibition, which were central to the sulfonamide story, continue to be fundamental concepts in modern drug discovery and development.

References

- 1. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 2. Adult mice as a model for early onset group B streptococcal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase I clinical and pharmacokinetic study of E7070, a novel sulfonamide given as a 5-day continuous infusion repeated every 3 weeks in patients with solid tumours. A study by the EORTC Early Clinical Study Group (ECSG) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfamethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethylthiazole is a sulfonamide antibiotic. As a member of this class, its therapeutic action is derived from its ability to interfere with the metabolic pathways of bacteria that are essential for their proliferation and survival. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and the established mechanism of action for sulfonamides. The guide also includes representative experimental protocols for its synthesis and analysis, based on established methods for structurally similar compounds.

Chemical Identity and Structure

-

IUPAC Name: 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide[1]

-

Molecular Formula: C₁₀H₁₁N₃O₂S₂[1]

-

Molecular Weight: 269.351 g/mol [2]

-

Chemical Structure:

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and related sulfonamides. Data for this compound is provided where available; for properties not specifically reported, data from the closely related compound Sulfamethizole is included for reference and comparison.

| Property | Value | Source |

| IUPAC Name | 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | [1] |

| CAS Number | 515-59-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁N₃O₂S₂ | [1] |

| Molecular Weight | 269.351 g/mol | [2] |

| Aqueous Solubility | Estimated <10 µg/mL (for a similar compound) | [3] |

| LogP | ~2.1 (calculated for a similar compound) | [3] |

Mechanism of Action: Inhibition of Dihydropteroate (B1496061) Synthase

This compound, like other sulfonamide antibiotics, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5][6][7] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and amino acids necessary for bacterial growth and replication.[4][6]

By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid.[4][6] This disruption of the folate synthesis pathway results in a bacteriostatic effect, inhibiting the proliferation of susceptible bacteria.[4]

Mechanism of action of this compound.

Experimental Protocols

Representative Synthesis of a this compound Analog

While a specific protocol for the synthesis of 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide was not found in the reviewed literature, a representative procedure for a structurally similar compound, 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide, is described below.[8][9] This protocol can be adapted by using 2-amino-4-methylthiazole (B167648) as the starting material.

Materials:

-

2-aminothiazole (B372263) (or 2-amino-4-methylthiazole for the target compound)

-

4-methylbenzenesulfonyl chloride

-

Distilled water

-

Sodium acetate (B1210297)

-

Absolute ethanol (B145695)

Procedure:

-

In a reaction vessel, combine 2-aminothiazole (1 equivalent), 4-methylbenzenesulfonyl chloride (1.5 equivalents), and distilled water.

-

Add sodium acetate (2 equivalents) to the mixture.

-

Heat the reaction mixture to 80-85 °C and maintain for 4 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from absolute ethanol to yield the purified 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide.[8]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

For the quantitative analysis of this compound, a High-Performance Liquid Chromatography (HPLC) method can be employed. The following is a general protocol adapted from established methods for the analysis of the related compound, sulfamethoxazole (B1682508), which can be optimized for this compound.[10][11][12][13][14]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reverse-phase C8 or C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]

-

Mobile Phase: A mixture of potassium hydrogen phosphate (B84403) buffer, acetonitrile, and methanol. The pH should be adjusted to approximately 6.2.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detection at a suitable wavelength (e.g., 225 nm).[14]

-

Column Temperature: 50°C.[13]

-

Injection Volume: 20 µL.[13]

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent such as methanol.

-

For analysis of biological samples (e.g., plasma), a protein precipitation step is required. Add a precipitating agent like perchloric acid to the sample, vortex, and centrifuge.[14]

-

The clear supernatant is then injected into the HPLC system.

A general workflow for the HPLC analysis of this compound.

Conclusion

References

- 1. 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide | 515-59-3 | Buy Now [molport.com]

- 2. 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide;CAS No.:515-59-3 [chemshuttle.com]

- 3. 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide () for sale [vulcanchem.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 5. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. jptcp.com [jptcp.com]

- 14. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

An In-depth Technical Guide to 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide (Sulfamethylthiazole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide, also known as sulfamethylthiazole, is a sulfonamide antibiotic. Sulfonamides are synthetic antimicrobial agents that inhibit the growth and proliferation of bacteria. This technical guide provides a comprehensive overview of the chemical data, experimental protocols, and biological pathways associated with this compound, leveraging data from the target compound and its close structural analogs where specific information is not available.

Chemical and Physical Data

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profiling. The data presented below has been compiled from various chemical databases and scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 515-59-3 | |

| Molecular Formula | C₁₀H₁₁N₃O₂S₂ | |

| Molecular Weight | 269.34 g/mol | |

| Melting Point | 238-240 °C | |

| Solubility | 0.11 g/L (in water at 20 °C) | [1] |

| pKa | Data not available for this compound. For the related sulfamethoxazole (B1682508), pKa values are approximately 1.8 (amino group) and 5.7 (sulfonamide group). | |

| Appearance | White to off-white crystalline powder | Assumed based on related sulfonamides. |

Table 2: Spectroscopic Data of this compound and Related Compounds

| Spectrum Type | Key Data Points and Interpretation | Source/Notes |

| ¹H NMR | Data not available for this compound. For a similar compound, 4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide, aromatic protons are expected in the range of δ 6.9-7.8 ppm. | [2] |

| ¹³C NMR | Data not available for this compound. | |

| FT-IR (KBr Pellet) | Characteristic peaks for sulfonamides include: N-H stretching (amine), S=O stretching (sulfone), and aromatic C-H stretching. For the related sulfathiazole, characteristic peaks are observed for these functional groups. | |

| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 270.0371. For the related sulfamethoxazole, major fragment ions are observed at m/z 156, 108, and 92. | |

| UV-Vis Spectroscopy | For the related sulfamethoxazole, a maximum absorption (λmax) is observed at approximately 257-271 nm. | [3] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is critical in the bacterial folic acid synthesis pathway. Bacteria must synthesize their own folic acid, an essential nutrient for DNA, RNA, and protein synthesis. In contrast, mammals obtain folic acid from their diet, which accounts for the selective toxicity of sulfonamides.

The drug mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), and competes for the enzyme's active site. This competitive inhibition blocks the conversion of PABA to dihydropteroate, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid (THF). The depletion of THF halts the synthesis of essential bacterial components, thereby inhibiting bacterial growth.

Metabolic Pathways

The metabolism of this compound is expected to be similar to that of other sulfonamides, primarily occurring in the liver. The major metabolic pathways for the closely related sulfamethoxazole are N-acetylation and oxidation.

-

N-acetylation: The primary route of metabolism, catalyzed by N-acetyltransferases (NATs), particularly NAT2, leading to the formation of N4-acetyl-sulfamethylthiazole. This metabolite is generally less active and more water-soluble, facilitating its excretion.

-

Oxidation: A smaller fraction of the drug undergoes oxidation by cytochrome P450 enzymes (primarily CYP2C9 for sulfamethoxazole) to form hydroxylamine (B1172632) metabolites. These reactive metabolites have been implicated in hypersensitivity reactions associated with sulfonamides.

-

Glucuronidation: Minor pathway involving conjugation with glucuronic acid.

Experimental Protocols

Synthesis of this compound (Adapted from similar sulfonamide syntheses)

A common synthetic route for sulfonamides involves the reaction of a substituted sulfonyl chloride with an appropriate amine.

-

Step 1: Acetylation of Sulfanilamide (B372717). Protect the amino group of sulfanilamide by reacting it with acetic anhydride.

-

Step 2: Chlorosulfonation. React the acetylated sulfanilamide with chlorosulfonic acid to produce N-acetylsulfanilyl chloride.

-

Step 3: Condensation. React the N-acetylsulfanilyl chloride with 2-amino-4-methylthiazole (B167648) in the presence of a base (e.g., pyridine) to form the acetylated precursor of this compound.

-

Step 4: Hydrolysis. Remove the acetyl protecting group by acid or base hydrolysis to yield the final product, 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide.

-

Purification. The final product can be purified by recrystallization from a suitable solvent such as ethanol.

Analytical Method: High-Performance Liquid Chromatography (HPLC) (Adapted from methods for sulfamethoxazole)

This method can be used for the quantitative determination of this compound in pharmaceutical formulations or biological matrices.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5-6.2) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A typical starting point could be a 60:40 (v/v) mixture of buffer and methanol.[4][5]

-

Detection: UV detection at the λmax of this compound (e.g., around 257-271 nm, based on sulfamethoxazole).[3]

-

Sample Preparation:

-

Pharmaceuticals: Dissolve the formulation in a suitable solvent (e.g., methanol), sonicate, and filter before injection.

-

Biological Fluids (e.g., plasma): Perform protein precipitation with a solvent like acetonitrile, centrifuge, and inject the supernatant.[7]

-

-

Quantification: Use an external standard calibration curve prepared with known concentrations of a this compound reference standard.

Signaling Pathways Beyond Antibacterial Action

While the primary mechanism of action of sulfonamides is the inhibition of bacterial folic acid synthesis, their metabolites can interact with host cellular signaling pathways, particularly in the context of hypersensitivity reactions. The reactive hydroxylamine metabolites of sulfonamides can act as haptens, covalently binding to endogenous proteins to form immunogenic adducts. These adducts can be processed and presented by antigen-presenting cells (APCs), such as dendritic cells, leading to the activation of T-cells and the initiation of an immune response.

For sulfamethoxazole, it has been shown that its reactive metabolite, nitroso-sulfamethoxazole, can stimulate dendritic cells, leading to increased expression of the costimulatory molecule CD40. This upregulation of CD40 can enhance the T-cell response, contributing to the development of hypersensitivity. It is plausible that this compound could induce similar effects through the formation of its own reactive metabolites.

Conclusion

This technical guide has summarized the available chemical data for 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide and provided insights into its mechanism of action, metabolism, and potential analytical and synthetic methodologies based on closely related sulfonamides. While there are gaps in the specific experimental data for this compound, the information presented provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. Further research is warranted to fully characterize its physicochemical properties, refine experimental protocols, and elucidate any unique biological activities or signaling pathway interactions.

References

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. redalyc.org [redalyc.org]

- 5. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

- 6. HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfamethylthiazole: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethylthiazole is a sulfonamide antibiotic that has been a cornerstone in the fight against bacterial infections. As a structural analog of para-aminobenzoic acid (PABA), its primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway.[1][2] This inhibition halts the production of dihydrofolic acid, a precursor necessary for the synthesis of nucleic acids and certain amino acids, ultimately leading to a bacteriostatic effect.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative inhibitory data, relevant experimental protocols, and key resistance pathways associated with this compound and its class representatives.

Core Mechanism: Inhibition of the Folate Biosynthesis Pathway

Bacteria, unlike mammals who obtain folate from their diet, must synthesize it de novo.[6][7] This metabolic distinction is the foundation of the selective toxicity of sulfonamides. The central mechanism of this compound revolves around its structural mimicry of PABA, the natural substrate for DHPS.[3][5]

The Dihydropteroate Synthase (DHPS) Reaction

DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) with PABA to form 7,8-dihydropteroate.[8] This is a crucial step in the synthesis of tetrahydrofolate, an essential cofactor for one-carbon transfer reactions involved in the synthesis of purines, thymidine, and certain amino acids like methionine and glycine.[4]

Competitive Inhibition by this compound

Due to its structural similarity to PABA, this compound competitively binds to the active site of DHPS.[4][5] This binding event prevents PABA from accessing the enzyme, thereby blocking the synthesis of dihydropteroate and, consequently, dihydrofolic acid.[3][5] The disruption of this pathway deprives the bacterial cell of the necessary building blocks for DNA and protein synthesis, leading to the cessation of growth and replication.[3][4]

Quantitative Data on DHPS Inhibition and Antibacterial Activity

The efficacy of sulfamethoxazole, a representative of the this compound class, can be quantified through its half-maximal inhibitory concentration (IC50) against DHPS and its minimum inhibitory concentration (MIC) against various bacterial species.

| Compound | Target Organism | Parameter | Value |

| Sulfamethoxazole | Toxoplasma gondii | IC50 | 2.7 µM[3] |

| Sulfamethoxazole | Pneumocystis carinii | IC50 | 23 nM[9] |

| Sulfamethoxazole | Plasmodium falciparum | Ki | 36 µM[8] |

| Sulfapyridine | Pneumocystis carinii | IC50 | 180 nM[9] |

| Sulfisoxazole | Pneumocystis carinii | IC50 | 40 nM[9] |

| Sulphadoxine | Pneumocystis carinii | IC50 | 740 nM[9] |

| Table 1: In vitro inhibition constants of various sulfonamides against dihydropteroate synthase (DHPS). |

| Organism | Antimicrobial Agent | MIC Range (µg/mL) |

| Enterobacteriaceae | Trimethoprim-Sulfamethoxazole | ≤2 (Susceptible) |

| Haemophilus influenzae | Trimethoprim-Sulfamethoxazole | ≤0.5 (Susceptible) |

| Streptococcus pneumoniae | Trimethoprim-Sulfamethoxazole | ≤0.5 (Susceptible) |

| Staphylococcus aureus | Trimethoprim-Sulfamethoxazole | Resistance observed (25%)[10] |

| Escherichia coli | Trimethoprim-Sulfamethoxazole | Resistance observed (>60%)[11] |

| Table 2: Minimum Inhibitory Concentration (MIC) data for Trimethoprim-Sulfamethoxazole against various bacteria. |

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

A common method for determining the inhibitory activity of compounds against DHPS is a continuous spectrophotometric coupled enzyme assay.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[4][12][13]

Materials:

-

Recombinant DHPS

-

Recombinant DHFR

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

para-Aminobenzoic acid (PABA)

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

-

Test inhibitor (e.g., Sulfamethoxazole)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer with temperature control

Procedure:

-

Reagent Preparation: Prepare stock solutions of substrates, cofactors, and the test inhibitor.

-

Assay Setup: In a 96-well plate, add the assay buffer, DHPS enzyme, DHFR enzyme, and NADPH. Add serial dilutions of the test inhibitor to respective wells, with a DMSO control.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

-

Reaction Initiation: Initiate the reaction by adding a mixture of PABA and DHPP to all wells.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Antimicrobial Susceptibility Testing (AST)

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antibiotics.

Principle: A standardized inoculum of bacteria is swabbed onto the surface of a Mueller-Hinton agar (B569324) plate. Paper disks impregnated with a specific concentration of an antibiotic are placed on the agar surface. The antibiotic diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.[6]

Materials:

-

Mueller-Hinton agar plates

-

Bacterial culture in logarithmic growth phase

-

Sterile swabs

-

Antibiotic disks (e.g., Trimethoprim-Sulfamethoxazole)

-

Incubator

Procedure:

-

Inoculum Preparation: A standardized bacterial suspension is prepared.

-

Plate Inoculation: A sterile swab is dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Antibiotic-impregnated disks are placed on the agar surface.

-

Incubation: The plates are incubated under standardized conditions (e.g., 35°C for 16-18 hours).[6]

-

Zone Measurement: The diameters of the zones of inhibition are measured to the nearest millimeter.

-

Interpretation: The measurements are interpreted as susceptible, intermediate, or resistant according to established guidelines (e.g., CLSI).

Mechanisms of Resistance

The clinical utility of sulfonamides has been challenged by the emergence of bacterial resistance. The primary mechanisms of resistance to sulfamethoxazole involve alterations to the drug's target or bypassing the inhibited metabolic step.

1. Mutations in the Dihydropteroate Synthase (DHPS) Gene (folP):

-

Point mutations in the folP gene can lead to amino acid substitutions in the DHPS enzyme.[14][15]

-

These substitutions can reduce the binding affinity of sulfamethoxazole for the enzyme without significantly affecting the binding of the natural substrate, PABA.[5][14]

2. Acquisition of Resistant DHPS Genes (sul genes):

-

Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (e.g., sul1, sul2, sul3).[14][16]

-

These genes encode for highly resistant variants of DHPS that have a very low affinity for sulfonamides, allowing the bacteria to continue folate synthesis even in the presence of the drug.[15][16]

3. Increased Production of PABA:

-

Some resistant bacteria can overproduce PABA, which can outcompete the sulfonamide inhibitor for binding to the DHPS active site.[5][17]

4. Alternative Metabolic Pathways:

-

In some cases, bacteria may develop or acquire the ability to uptake folate from their environment, thus bypassing the need for de novo synthesis.[14]

Pharmacokinetics

Understanding the pharmacokinetic profile of sulfamethoxazole is crucial for its effective clinical use.

| Parameter | Value |

| Absorption | Well absorbed orally |

| Time to Peak Concentration (Tmax) | 1-4 hours after oral administration[18] |

| Protein Binding | Approximately 70%[18] |

| Metabolism | Primarily hepatic, via acetylation and glucuronidation[3] |

| Half-life | Approximately 10 hours in individuals with normal renal function[19][20] |

| Excretion | Primarily renal, through both glomerular filtration and tubular secretion[18] |

| Table 3: Summary of Pharmacokinetic Parameters for Sulfamethoxazole. |

Conclusion

This compound and other sulfonamides remain important tools in the antimicrobial arsenal, primarily due to their well-characterized mechanism of action targeting a crucial bacterial metabolic pathway. Their effectiveness is rooted in the competitive inhibition of dihydropteroate synthase, leading to the cessation of bacterial growth. This in-depth guide has provided a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and an analysis of prevalent resistance strategies. For researchers and drug development professionals, a thorough understanding of these principles is essential for the development of novel antimicrobial agents and for strategies to combat the growing challenge of antibiotic resistance.

References

- 1. Compound | AntibioticDB [antibioticdb.com]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 6. apec.org [apec.org]

- 7. Towards the understanding of resistance mechanisms in clinically isolated trimethoprim-resistant, methicillin-resistant Staphylococcus aureus dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 10. Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole Resistance [pdb101.rcsb.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Correlation between the sulfamethoxazole-trimethoprim resistance of Shigella flexneri and the sul genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

A Technical Guide to the Antibacterial Spectrum of Sulfamethylthiazole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the antibacterial properties of Sulfamethylthiazole (also known as Sulfamethizole), a member of the sulfonamide class of antibiotics. It covers the mechanism of action, antibacterial spectrum with quantitative data, and detailed experimental protocols for susceptibility testing.

Mechanism of Action

This compound, like other sulfonamides, exerts a bacteriostatic effect by acting as a competitive inhibitor in the bacterial folic acid (folate) synthesis pathway.[1][][3] Bacteria must synthesize their own folate, as they cannot utilize preformed folate from their environment, whereas mammalian cells acquire it from their diet.[3][4] This key difference accounts for the selective toxicity of sulfonamides against bacteria.[][3]

The primary target of this compound is the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][5] Structurally, this compound mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[1][][3] By competing with PABA for the active site of the enzyme, the drug inhibits the conversion of PABA and dihydropteroate diphosphate (B83284) into dihydrofolic acid (dihydrofolate).[1][3]

This inhibition blocks the metabolic pathway responsible for producing tetrahydrofolic acid, the biologically active form of folate.[5] Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids (such as serine, glycine, and methionine), which are the fundamental building blocks for DNA, RNA, and proteins.[1][3] By disrupting the supply of these essential components, this compound halts bacterial growth and replication.[1][3]

The bacteriostatic action of sulfonamides can be enhanced to a bactericidal effect when combined with trimethoprim (B1683648).[5][6] Trimethoprim inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolic acid to tetrahydrofolic acid.[1][5] This sequential blockade of two steps in the folate pathway results in a synergistic and potent antibacterial effect.[1][7]

Caption: Inhibition of the bacterial folate synthesis pathway by this compound and Trimethoprim.

Antibacterial Spectrum

This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[3][7] However, its use is often in combination with trimethoprim (as co-trimoxazole) to enhance efficacy and reduce the development of resistance.[5][8] Susceptible organisms include common pathogens responsible for urinary tract infections, respiratory infections, and skin infections.[][3][8]

The spectrum of activity includes, but is not limited to:

-

Gram-positive bacteria: Staphylococcus aureus (including some methicillin-resistant strains, MRSA), Streptococcus pneumoniae, and Listeria monocytogenes.[][3][8]

-

Gram-negative bacteria: Escherichia coli, Haemophilus influenzae, Klebsiella species, Enterobacter species, and organisms causing shigellosis.[][4][8]

-

Anaerobic bacteria: Studies on the combination of sulfamethoxazole (B1682508) and trimethoprim have shown susceptibility in many obligately anaerobic bacteria, including many strains of the Bacteroides fragilis group.[9]

-

Other organisms: The combination drug is also used for infections caused by the fungus Pneumocystis jirovecii and protozoans like Toxoplasma gondii.[4][7]

Quantitative Susceptibility Data

The susceptibility of a bacterial strain to an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism. The tables below summarize MIC data for Sulfamethizole (this compound) and the related compound Sulfamethoxazole against various pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfamethizole against Clinical Isolates

| Bacterial Species | MIC90 (μg/mL) |

|---|---|

| Escherichia coli | >1024 |

| Klebsiella pneumoniae | >1024 |

| Pseudomonas aeruginosa | >1024 |

| Staphylococcus aureus | 256 |

Source: Data derived from a high-throughput screening study. Note that MIC90 represents the concentration required to inhibit 90% of the isolates.[10]

Table 2: Susceptibility of Anaerobic Bacteria to Sulfamethoxazole (SMX) and Trimethoprim (TMP)

| Bacterial Group | Drug | Susceptible (%) (MIC in μg/mL) |

|---|---|---|

| All 144 strains | SMX alone | 58% (≤16) |

| TMP alone | 12% (≤1) | |

| SMX + TMP (19:1) | 85% (≤16) | |

| Bacteroides fragilis group (45 strains) | SMX + TMP (19:1) | 100% (≤16) |

Source: Data from a study on the susceptibility of obligately anaerobic bacteria.[9]

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

Standardized methods are crucial for determining the in vitro susceptibility of bacteria to antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[11][12][13] The most common methods are broth dilution and agar (B569324) diffusion.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is considered a reference standard for determining MIC values and involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium.[12]

Materials:

-

96-well microtiter plates

-

Standardized bacterial suspension (e.g., 0.5 McFarland standard)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Resazurin (B115843) solution (as a growth indicator, optional)[12][14]

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound across the wells of a 96-well plate using a suitable broth like CAMHB.[12] Concentrations should span the expected MIC range. Leave wells for positive (no antibiotic) and negative (no bacteria) controls.

-

Standardize Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in broth or saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized suspension and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[12] If a redox indicator like resazurin is used, the MIC is the lowest concentration where no color change (indicating metabolic activity) is observed.[14]

Caption: A generalized workflow for the broth microdilution method to determine the MIC.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This agar-based method is widely used to assess the susceptibility of bacteria to antibiotics. It is a qualitative or semi-quantitative method where the diameter of the zone of growth inhibition around an antibiotic-impregnated disk is measured.[13][15]

Materials:

-

Mueller-Hinton agar (MHA) plates (150 mm diameter)[15]

-

Paper disks impregnated with a standard concentration of this compound

-

Standardized bacterial suspension (0.5 McFarland standard)

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Prepare Inoculum: Prepare a standardized bacterial suspension as described in the broth microdilution protocol.

-

Inoculate Plate: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[15] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage (creating a "lawn" of bacteria).[15]

-

Apply Antibiotic Disks: Aseptically place the this compound-impregnated disk onto the surface of the inoculated agar plate. An automated dispenser or sterile forceps can be used.[15] Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plate and incubate at 35°C for 16-24 hours.

-

Measure and Interpret: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the result as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameter to the established breakpoints published by standards organizations like CLSI.

References

- 1. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 3. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 4. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 6. drugs.com [drugs.com]

- 7. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 8. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 9. Susceptibility of anaerobic bacteria to sulfamethoxazole/trimethoprim and routine susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

Sulfamethylthiazole molecular weight and formula

An In-depth Technical Guide to Sulfamethylthiazole

This technical guide provides a comprehensive overview of the sulfonamide antibiotic, this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Molecular and Physical Data

This compound is a member of the sulfonamide class of antibiotics.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H11N3O2S2 | PubChem[1] |

| Molecular Weight | 269.3 g/mol | PubChem[1] |

| IUPAC Name | 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | PubChem[1] |

| CAS Number | 515-59-3 | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

Mechanism of Action: Inhibition of Folate Synthesis

As a sulfonamide antibiotic, this compound functions by disrupting the metabolic pathways essential for bacterial growth.[2][3][4] Specifically, it acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is vital for the production of nucleic acids and proteins in bacteria.[3][4]

The mechanism is based on the structural similarity between this compound and para-aminobenzoic acid (PABA), the natural substrate for DHPS.[2][] By binding to the active site of DHPS, this compound prevents PABA from being utilized, thereby halting the production of dihydrofolic acid.[3] This ultimately leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.[3] Mammalian cells are unaffected by this mechanism as they obtain folic acid from their diet rather than synthesizing it.[2]

Caption: Bacterial folate synthesis pathway and the inhibitory action of this compound.

Experimental Protocols: Quantitative Analysis by UV-Visible Spectrophotometry

A common method for the quantitative analysis of sulfonamides in bulk or pharmaceutical formulations is UV-Visible Spectrophotometry. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the concentration of this compound in a sample.

Principle: This method is based on the reaction of the primary amino group of the sulfonamide with a chromogenic agent, typically after diazotization, to form a colored product. The absorbance of this colored solution is then measured at its wavelength of maximum absorbance (λmax), and the concentration is determined from a standard calibration curve.

Materials and Reagents:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO2) solution

-

Ammonium (B1175870) sulfamate (B1201201) solution

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution

-

Distilled water

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Stock Solution: Accurately weigh a specific amount of this compound reference standard and dissolve it in a suitable solvent (e.g., dilute HCl) to prepare a stock solution of known concentration.

-

Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations.

-

Sample Preparation: Prepare the sample solution containing an unknown concentration of this compound in the same solvent as the standards.

-

Color Development:

-

Take a known volume of each standard and sample solution in separate volumetric flasks.

-

Add HCl and cool the solutions in an ice bath.

-

Add sodium nitrite solution and allow the diazotization reaction to proceed.

-

Add ammonium sulfamate to remove excess nitrous acid.

-

Add NED solution to form the colored azo dye.

-

Dilute to the final volume with distilled water.

-

-

Spectrophotometric Measurement:

-

Allow the color to stabilize.

-

Measure the absorbance of each solution at the λmax against a reagent blank.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

-

Caption: Workflow for the quantitative analysis of this compound.

References

Dihydropteroate Synthase Inhibition by Sulfamethylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the inhibition of dihydropteroate (B1496061) synthase (DHPS) by sulfamethylthiazole, a member of the sulfonamide class of antibiotics. It details the molecular mechanism of action, the role of DHPS in the essential folic acid synthesis pathway, and provides comprehensive experimental protocols for assessing inhibitor potency. Quantitative data for the closely related compound sulfathiazole (B1682510) is presented to offer a comparative framework for inhibition constants. This document is intended to serve as a valuable resource for researchers and professionals involved in antimicrobial drug discovery and development.

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoa.[1] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial agents.[1] Sulfonamides, a class of synthetic antimicrobial drugs, function as competitive inhibitors of DHPS.[1] They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA), and compete for binding at the active site, thereby blocking the production of dihydropteroate.[1][2] this compound, a member of this class, effectively halts bacterial growth by disrupting this vital metabolic pathway.

Mechanism of Action

The antibacterial activity of this compound is a direct result of its structural similarity to pABA.[1] This structural analogy allows it to act as a competitive inhibitor of the DHPS enzyme.[1] By binding to the active site of DHPS, this compound prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), the first committed step in the synthesis of folic acid. This inhibition blocks the formation of 7,8-dihydropteroate, a crucial precursor for dihydrofolate and subsequently tetrahydrofolate. The depletion of these essential folate cofactors ultimately leads to the cessation of DNA synthesis and cell division in susceptible microorganisms.[1]

The Folic Acid Synthesis Pathway

The folic acid synthesis pathway is essential for the de novo synthesis of folates in microorganisms. This pathway is a key target for antimicrobial agents because mammals lack this pathway and instead obtain folates from their diet.

Quantitative Data on DHPS Inhibition

Table 1: Inhibition of Dihydropteroate Synthase by Sulfathiazole

| Organism | Enzyme | Inhibitor | IC₅₀ (µg/mL) | Inhibition Constant (Ki) | Notes |

| Escherichia coli | Wild-Type DHPS | Sulfathiazole | 2.2 | Not Reported | 50% inhibitory concentration determined in vitro.[3] |

| Escherichia coli | Resistant DHPS | Sulfathiazole | 18 | Not Reported | A single Pro→Ser substitution at position 64 resulted in increased resistance.[3] |

| Plasmodium falciparum | Recombinant PPPK-DHPS | Sulfathiazole | Not Reported | Varies by strain | Sulfathiazole was found to be the most potent among several tested sulfonamides.[4] |

Note: The presented data is for sulfathiazole, a close structural analog of this compound. These values can be used as an estimation of the inhibitory potential of this compound but should be confirmed experimentally.

Experimental Protocols

The following is a detailed protocol for a continuous, coupled spectrophotometric assay to determine the inhibitory activity (e.g., IC₅₀) of a compound against DHPS.

Principle

The activity of DHPS is measured by coupling the production of dihydropteroate to its subsequent reduction by an excess of dihydrofolate reductase (DHFR). This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[1]

Materials

-

Recombinant DHPS and DHFR enzymes

-

Substrates: p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Cofactor: NADPH

-

Test Inhibitor (e.g., this compound) dissolved in DMSO

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

-

UV-Vis microplate reader with temperature control

Methodology

-

Inhibitor Preparation: Prepare serial two-fold dilutions of the test inhibitor (e.g., this compound) in DMSO.

-

Reagent Preparation: Prepare a master mix in assay buffer containing DHPS enzyme, an excess of DHFR enzyme, pABA, and DHPPP.

-

Assay Setup (96-well plate):

-

To test wells, add 2 µL of the inhibitor dilutions.

-

To control wells (0% inhibition), add 2 µL of DMSO.

-

To background wells (100% inhibition), add 2 µL of a known potent inhibitor or DMSO (without DHPS).

-

-

Reaction Initiation: Add 198 µL of the reagent master mix to each well to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_control - V_background))

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound is a potent inhibitor of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. Its mechanism as a competitive inhibitor of pABA has been well-established. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and drug development professionals to investigate the inhibitory effects of this compound and other sulfonamides on DHPS. The provided quantitative data for the analogous compound sulfathiazole serves as a valuable reference point for such studies. Further research to determine the specific inhibition constants for this compound against DHPS from various microbial sources is warranted to enhance our understanding of its antimicrobial activity and to guide the development of novel antifolates.

References

- 1. benchchem.com [benchchem.com]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 3. Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfamethylthiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethylthiazole is a sulfonamide antibiotic, a class of synthetic antimicrobial agents that were among the first drugs to be effective against bacterial infections. As a member of the thiazole (B1198619) group, its specific chemical structure confers distinct physical and chemical properties that are critical to its formulation, mechanism of action, and overall therapeutic profile. This document provides a detailed examination of these properties, supported by experimental methodologies and visual representations of its biochemical pathway.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for predicting its behavior in biological systems and for the design of effective drug delivery systems.

General Properties

| Property | Value | Reference |

| IUPAC Name | 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | [1] |

| Molecular Formula | C₁₀H₁₁N₃O₂S₂ | [1] |

| Molecular Weight | 269.3 g/mol | [1] |

| CAS Number | 515-59-3 | [1] |

Physicochemical Data

Quantitative data for key physicochemical parameters are essential for drug development. The table below presents available data for this compound and closely related sulfonamides for comparative purposes.

| Property | This compound | Sulfamethizole (Analogue) | Sulfathiazole (Analogue) | Sulfamethoxazole (Analogue) |

| Melting Point (°C) | Not available in search results | 208 - 210[2][3] | ~202 (Form I)[4] | 167[5] |

| Water Solubility | Not available in search results | 529 mg/L (at 20°C)[3] | Insoluble[4] | Sparingly soluble in aqueous buffers[6] |

| Solubility in Organic Solvents | Not available in search results | Soluble in Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly)[3] | Soluble in dilute aqueous acid and base[4] | Soluble in Ethanol (~0.25 mg/ml), DMSO (~50 mg/ml), DMF (~50 mg/ml)[6] |

| pKa | Data available in IUPAC Digitized pKa Dataset[1] | 5.45 (at 25°C)[3] | Not available in search results | 2.1 and 5.3[7] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quantification of pharmaceutical compounds. While specific spectra for this compound were not retrieved, data for the closely related Sulfamethoxazole provide a representative profile for this class of compounds.

| Spectroscopic Method | Key Observations for Sulfamethoxazole (Analogue) |

| UV-Vis Spectroscopy | Exhibits a primary absorption maximum (λmax) around 262-273 nm, which is attributed to the π-π* transition of the aniline (B41778) moiety.[6][7][8] |

| Infrared (IR) Spectroscopy | Characteristic bands corresponding to the NH₂ group are observed. The spectral region between 3000 cm⁻¹ and 4000 cm⁻¹ is particularly useful for studying interactions like hydrogen bonding.[9][10] |

| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Specific chemical shifts are observed for the aromatic protons of the benzene (B151609) ring, the methyl group protons, and the amine protons, confirming the molecular structure.[11][12] |

Experimental Protocols

The determination of physicochemical properties is governed by standardized experimental protocols. The following sections detail the methodologies for measuring solubility and pKa.

Determination of Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[13]

Principle: This method measures the concentration of a saturated solution of a compound in a specific solvent, which is in equilibrium with the undissolved solid state of the compound.

Detailed Methodology:

-

Preparation: An excess amount of the solid compound (this compound) is added to a flask containing a known volume of the solvent of interest (e.g., phosphate (B84403) buffer pH 7.4, water). The solute and solvent must be pure.[14]

-

Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14] Temperature must be strictly controlled.[14]

-

Phase Separation: After agitation, the suspension is allowed to stand to permit the sedimentation of the excess solid. The saturated supernatant is then carefully separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of the dissolved solute in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or µg/L).

References

- 1. This compound | C10H11N3O2S2 | CID 68194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]